![molecular formula C16H14N2O3 B4699521 4-(4-methoxybenzoyl)-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4699521.png)
4-(4-methoxybenzoyl)-3,4-dihydro-2(1H)-quinoxalinone
Übersicht
Beschreibung
4-(4-methoxybenzoyl)-3,4-dihydro-2(1H)-quinoxalinone, also known as Mecamylamine, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs) and has been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
4-(4-methoxybenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is a non-competitive antagonist of nAChRs. It binds to the receptor and prevents the binding of acetylcholine, thereby inhibiting the action of the receptor. This results in a decrease in the release of dopamine and other neurotransmitters, which are involved in addiction and other neurological disorders.
Biochemical and Physiological Effects:
4-(4-methoxybenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the reinforcing effects of nicotine, alcohol, and cocaine, and has been used in the treatment of addiction. It has also been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-methoxybenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has several advantages for lab experiments. It is a well-characterized compound that is readily available and has been extensively studied. It has also been shown to have a range of potential therapeutic applications. However, there are also some limitations to its use in lab experiments. It has been shown to have off-target effects, which can complicate the interpretation of results. Additionally, its use in animal studies can be challenging due to its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of 4-(4-methoxybenzoyl)-3,4-dihydro-2(1H)-quinoxalinone. One area of research is the development of more selective nAChR antagonists that can target specific subtypes of the receptor. Another area of research is the study of 4-(4-methoxybenzoyl)-3,4-dihydro-2(1H)-quinoxalinone in combination with other drugs for the treatment of addiction and other neurological disorders. Additionally, the use of 4-(4-methoxybenzoyl)-3,4-dihydro-2(1H)-quinoxalinone in the treatment of inflammatory diseases such as rheumatoid arthritis is an area of ongoing research.
Wissenschaftliche Forschungsanwendungen
4-(4-methoxybenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-addictive properties and has been used in the treatment of nicotine addiction, alcoholism, and cocaine addiction. It has also been studied for its potential use in the treatment of depression, anxiety, and schizophrenia.
Eigenschaften
IUPAC Name |
4-(4-methoxybenzoyl)-1,3-dihydroquinoxalin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-21-12-8-6-11(7-9-12)16(20)18-10-15(19)17-13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKSXSQHDVTXPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CC(=O)NC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.